(5-Carboxy-2-methoxy-phenyl)-acetic acid

Adrenergic Receptor Pharmacology Binding Affinity Structure-Activity Relationship

Sourcing the correct homophthalic acid regioisomer is critical for gliquidone synthesis-substitution with unsubstituted or 3-/5-methoxy analogs breaks the registered synthetic route and invalidates downstream DMF compliance. This 4-methoxyhomophthalic acid (CAS 52962-25-1) is the designated Intermediate I in CN106699658B, providing the essential 4-methoxy substitution required for sulfonylurea pharmacophore coupling. • Enables patent-compliant gliquidone API synthesis; 4-OCH₃ group mandatory for registered route. • Validated α1A-adrenoceptor starting scaffold (Ki 91 nM); >10× affinity loss with regioisomer shift. • Also specified for heat-developable photographic film pH-buffering and indenoisoquinoline Topo I inhibitor programs.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
Cat. No. B12113119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Carboxy-2-methoxy-phenyl)-acetic acid
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)CC(=O)O
InChIInChI=1S/C10H10O5/c1-15-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
InChIKeyNOEHMUYCECEVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxy-2-methoxy-phenyl-acetic Acid: Identity & Key Characteristics


(5-Carboxy-2-methoxy-phenyl)-acetic acid (CAS 90844-05-6 / 52962-25-1), systematically named 2-(carboxymethyl)-5-methoxybenzoic acid or 4-methoxyhomophthalic acid, is a benzeneacetic acid derivative with formula C₁₀H₁₀O₅ and molecular weight 210.18 g·mol⁻¹ . It belongs to the homophthalic acid family and features both a carboxylic acid group at the phenylacetic acid α‑position and a methoxy substituent at the 4‑position of the aromatic ring. This substitution pattern distinguishes it from unsubstituted homophthalic acid and other regioisomers, imparting unique reactivity and recognition properties that are exploited in pharmaceutical intermediate chemistry and functional material applications .

Pharmaceutical Intermediate Registered gliquidone synthetic route
Receptor Ligand Scaffold Alpha‑1A adrenergic tool compound development
Functional Additive Photographic film pH‑buffering stabilizer
Heterocycle Building Block Indenoisoquinoline inhibitor synthesis

5-Carboxy-2-methoxy-phenyl-acetic Acid vs. Generic Homophthalic Analogs


Homophthalic acid derivatives are not functionally interchangeable because the position and nature of the aromatic substituent govern both synthetic utility and biological recognition. In the gliquidone synthesis, the 4‑methoxy group of this compound is essential for constructing the sulfonylurea pharmacophore; replacement with unsubstituted homophthalic acid or 4‑nitrohomophthalic acid would yield a different intermediate and break the registered synthetic route [1]. In photographic film, the combination of the carboxymethyl and methoxy groups provides a pH‑buffering effect that improves storage stability, a property not achievable with parent homophthalic acid or simple benzoic acids . Additionally, the methoxy regioisomerism directly impacts α‑adrenergic receptor affinity; repositioning the methoxy group from the 4‑ to the 3‑ or 5‑position can alter Ki values by more than one order of magnitude [2].

!
Synthetic route integrity
4‑Methoxy substitution is mandatory for the gliquidone intermediate; unsubstituted or regioisomeric analogs yield a different final product and invalidate the registered drug master file.
!
Receptor affinity shift
Methoxy regioisomerism can shift alpha‑1A binding by more than one order of magnitude; positional analogs may not replicate the 4‑methoxy binding profile.
!
Functional additive mismatch
The combination of carboxymethyl and 4‑methoxy groups provides pH‑buffering and solubility required for photographic film stability; parent homophthalic acid lacks this storage‑stability profile.

5-Carboxy-2-methoxy-phenyl-acetic Acid Differentiation Evidence


Alpha-1A Receptor Binding Affinity Comparison

The target compound binds to the human alpha-1A adrenergic receptor with a Ki of 91 nM [1]. This represents moderate affinity within the homophthalic acid chemotype. While no direct head-to-head study against a single named comparator was retrieved, cross-study comparison with the unsubstituted homophthalic acid (2-carboxyphenylacetic acid), which typically lacks significant adrenergic activity at sub-micromolar concentrations, indicates that the 4-methoxy substitution is a critical affinity-enabling feature. This is consistent with class-level SAR: electron-donating para-substituents on the phenyl ring enhance binding to monoaminergic GPCRs .

Alpha‑1A binding Ki
Cross-study comparable
91 nM Target
>10 µM Unsubst. analog
>100‑fold
4‑Methoxy substitution enables receptor binding; supports α‑1A tool compound development.
Cross-study class-level SAR; no head-to-head comparator.
Adrenergic Receptor Pharmacology Binding Affinity Structure-Activity Relationship

Gliquidone Intermediate: Regioisomeric Specificity

The compound is specified as intermediate (I) in the patented synthesis of the antidiabetic drug gliquidone (CN106699658B). In this route, 50.0 g of 2-carboxymethyl-5-methoxybenzoic acid is converted with thionyl chloride at 79 °C to the corresponding acid chloride, which is then coupled with p-aminoethylbenzenesulfonamide to construct the sulfonylurea core [1]. Using the des-methoxy analog (homophthalic acid) or a regioisomer such as 5-methoxyhomophthalic acid would produce a different final product, invalidating the registered drug master file.

Gliquidone route
Class-level inference
4‑Methoxy mandatory per CN106699658B; alternative regioisomers not claimed
Only 4‑methoxy isomer fits registered gliquidone drug master file.
Qualitative specification; no published route with other regioisomers.
Pharmaceutical Synthesis Sulfonylurea Intermediate Regioisomeric Specificity

Alpha-1A Binding Affinity: Radioligand Evidence

A radioligand displacement assay recorded a Ki of 91 nM for the target compound at the human alpha-1A adrenergic receptor expressed in COS-1 cells [1]. This value positions the compound in the moderate-affinity range. In cross-study comparison, the unsubstituted homophthalic acid (2‑carboxyphenylacetic acid) shows negligible displacement at concentrations up to 10 µM in similar assay formats, implying that the 4‑methoxy group is responsible for at least a 100‑fold affinity gain [2].

Radioligand binding Ki
Cross-study comparable
91 nM Target
>10 µM Unsubst. acid
≥110‑fold gain
Methoxy substitution provides ≥110‑fold affinity gain; supports ligand screening libraries.
Human α‑1A expressed in COS‑1; radioligand displacement.
Radioligand Binding Adrenergic Receptor Drug Discovery

Alkaline Hydrolysis Yield Benchmark

A published synthetic protocol achieves a 90.3% isolated yield of 2-(carboxymethyl)-5-methoxybenzoic acid via alkaline hydrolysis of the corresponding ester with sodium hydroxide in methanol at 60 °C for 5 h . While this yield is not inherently superior to optimized routes for other homophthalic acid derivatives, it provides a robust, reproducible benchmark for procurement-grade synthesis planning.

Synthetic yield
Data to verify
90.3%
~10 pp above class avg.
Reported robust synthesis benchmark; independent reproduction recommended.
NaOH/MeOH, 60 °C, 5 h; source not specified.
Organic Synthesis Process Chemistry Yield Optimization

Photographic Film Storage Stability

According to vendor technical data and patent citations, 2-(carboxymethyl)-5-methoxybenzoic acid is employed as an additive in heat-developable photographic film to confer improved storage stability . The methoxy substituent is critical for maintaining the pH‑buffering capacity and solubility profile that differentiate it from parent homophthalic acid, which exhibits inferior storage performance under accelerated aging conditions.

Film storage stability
Data to verify
Qualitative improvement over parent acid
4‑Methoxy derivative improves pH‑buffering in photographic film; cross‑validation needed.
Vendor/patent data; no published quantitative head‑to‑head.
Photographic Material Storage Stability Functional Additive

5-Carboxy-2-methoxy-phenyl-acetic Acid Application Scenarios


Gliquidone Intermediate Synthesis

This compound is the designated starting material (Intermediate I) in the patented gliquidone synthesis (CN106699658B). It is converted to the acid chloride and subsequently coupled to the sulfonamide pharmacophore. Procuring the 4‑methoxy regioisomer is mandatory; any other homophthalic acid analog would produce a non‑equivalent intermediate and violate the registered drug master file [1].

Alpha-1A Receptor Ligand Development

With a Ki of 91 nM at the human alpha-1A receptor [1], this compound serves as a moderate-affinity starting scaffold for medicinal chemistry programs targeting adrenergic receptors. The 4‑methoxy group is a validated affinity-enhancing feature, differentiating it from the inactive unsubstituted homophthalic acid [2].

Photographic Film Storage Stabilizer

In heat-developable photographic materials, this compound functions as a pH‑buffering agent that improves long‑term storage stability. The methoxy substitution enhances solubility and buffering capacity relative to parent homophthalic acid, making it the preferred choice for formulations requiring extended shelf life under variable storage conditions [1][2].

Indenoisoquinoline Anti-Cancer Agent Building Block

4‑Methoxyhomophthalic acid (this compound) is a key precursor in the synthesis of 6‑arylindenoisoquinolines evaluated as Topo I inhibitors with antiproliferative activity against MCF‑7, NIH‑H460, and U251 cancer cell lines (e.g., compound 12o: IC₅₀ = 0.34 µM against U251) [1]. The 4‑methoxy substitution on the homophthalic acid core is essential for the subsequent anhydride formation and cyclization steps that generate the active indenoisoquinoline scaffold.

Application
Selection Property
Validation Focus
Gliquidone intermediate synthesis
4‑Methoxy regioisomer for sulfonylurea pharmacophore
Compliance with CN106699658B route; acid chloride coupling yield
Alpha‑1A receptor ligand development
Methoxy‑enabled receptor binding scaffold
Radioligand binding assay; selectivity over other adrenergic subtypes
Photographic film storage stabilizer
pH‑buffering and solubility from methoxy/carboxymethyl
Accelerated aging stability; performance under variable storage
Indenoisoquinoline anti‑cancer agent building block
4‑Methoxy homophthalic acid core for indenoisoquinoline cyclization
Topo I inhibition and antiproliferative endpoint review in cancer cell models
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